molecular formula C14H19N3O5S B5885596 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide

1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B5885596
M. Wt: 341.38 g/mol
InChI Key: LYACPZTYSPRTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide, also known as DNP, is a chemical compound that has been widely studied for its potential use in scientific research. DNP is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.

Mechanism of Action

The mechanism of action of 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide involves the uncoupling of oxidative phosphorylation in mitochondria. This leads to an increase in metabolic rate and energy expenditure, which can result in weight loss and improved metabolic function. 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide has also been shown to have antioxidant properties, which may contribute to its beneficial effects in certain disease states.
Biochemical and Physiological Effects
1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide has a range of biochemical and physiological effects that have been studied in both animal and human models. In addition to its effects on mitochondrial function, 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have anti-inflammatory properties, as well as potential neuroprotective effects. 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide has also been studied for its potential use in the treatment of certain cancers, as it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide in scientific research is its ability to uncouple oxidative phosphorylation, which can lead to an increase in metabolic rate and energy expenditure. This can be useful in studying metabolic disorders and obesity. However, one limitation of using 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide in research is its potential toxicity. 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide has been shown to be toxic at high doses, which can limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research involving 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is in the development of safer and more effective analogs of 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide that can be used in research and potentially in clinical settings. Another area of research is in the study of the mechanisms underlying the anti-inflammatory and neuroprotective effects of 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide. Finally, there is interest in using 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide in combination with other compounds or therapies to enhance its potential benefits while minimizing its potential risks.

Synthesis Methods

The synthesis of 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide can be achieved through a multi-step process that involves the reaction of piperidine with 2,3-dimethyl-4-nitrobenzenesulfonyl chloride. The resulting compound is then treated with ammonia to yield 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide. This synthesis method has been well-documented in the scientific literature and has been used to produce 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide for use in research studies.

Scientific Research Applications

1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide has been studied extensively for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the study of mitochondrial function. 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide has been shown to uncouple oxidative phosphorylation, which can lead to an increase in metabolic rate and energy expenditure. This has led to interest in using 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide as a potential treatment for obesity and metabolic disorders.

properties

IUPAC Name

1-(2,3-dimethyl-4-nitrophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-9-10(2)13(4-3-12(9)17(19)20)23(21,22)16-7-5-11(6-8-16)14(15)18/h3-4,11H,5-8H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYACPZTYSPRTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,3-Dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide

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